Product packaging for Carmoterol(Cat. No.:CAS No. 147568-66-9)

Carmoterol

カタログ番号: B116560
CAS番号: 147568-66-9
分子量: 368.4 g/mol
InChIキー: IHOXNOQMRZISPV-YJYMSZOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

CARMOTEROL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
CHF4226.01 and CHF4232.01 are diastereoisomers;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O4 B116560 Carmoterol CAS No. 147568-66-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201046374
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147568-66-9
Record name Carmoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147568-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Carmoterol in Bronchodilation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (formerly TA-2005) is a potent, selective, and ultra-long-acting β2-adrenergic receptor agonist designed for the treatment of obstructive airway diseases. Its primary mechanism of action in achieving bronchodilation is through the targeted activation of β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a well-defined signaling cascade, leading to smooth muscle relaxation and a subsequent increase in airway caliber. This technical guide provides a detailed examination of this compound's molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction to this compound

This compound is a non-catecholamine, pure (R,R)-stereoisomer that exhibits high affinity and selectivity for the β2-adrenergic receptor.[1] Its chemical structure, featuring a carbostyril aromatic ring, contributes to its ultra-long duration of action, which can exceed 24 hours.[2][3] Preclinical and clinical studies have demonstrated its high potency, which is greater than that of other long-acting β2-agonists such as formoterol (B127741) and salmeterol (B1361061) in some models.[2]

Molecular Mechanism of Action

The bronchodilatory effect of this compound is initiated by its binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase.[1]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparison with other long-acting β2-agonists, formoterol and salmeterol.

CompoundReceptor Binding Affinity (pKd,high)Tissue/Cell SystemReference
This compound (TA-2005) 8.2Bovine trapezium muscle[4]
Isoprenaline 7.3Bovine trapezium muscle[4]
Salbutamol 7.0Bovine trapezium muscle[4]
CompoundFunctional Potency (pD2)Tissue/Cell SystemReference
This compound (TA-2005) 9.29Guinea pig tracheal smooth muscle[4]
Isoprenaline 7.65Guinea pig tracheal smooth muscle[4]
Salbutamol 7.10Guinea pig tracheal smooth muscle[4]
CompoundIntrinsic Efficacy (% of Isoprenaline max effect)Reference
This compound 73% (Nearly full agonist)[5]
Formoterol High (Full agonist)[6]
Salmeterol Lower (Partial agonist)[6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro experimental protocols. The following sections detail the methodologies for the key experiments cited.

Receptor Binding Assays

These assays are designed to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues (e.g., bovine trapezium muscle) or cells (e.g., CHO or HEK293) expressing the β2-adrenergic receptor.

  • Radioligand: A radiolabeled antagonist, such as [125I]iodocyanopindolol, is used to label the β2-adrenergic receptors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Kd) is then calculated from the IC50 value. For agonists that induce a high-affinity binding state, a pKd,high value is determined.[4]

Adenylyl Cyclase Activation Assays

These functional assays measure the ability of an agonist to stimulate the production of cAMP.

Objective: To determine the functional potency (EC50) and intrinsic efficacy of this compound in activating adenylyl cyclase.

Methodology:

  • Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured.

  • Stimulation: The cells are incubated with increasing concentrations of the β2-agonist (e.g., this compound).

  • cAMP Measurement: The intracellular accumulation of cAMP is measured. While the specific study on this compound's EC50 in mutant receptors did not detail the exact cAMP measurement method, a common technique involves pre-labeling the cellular ATP pool with [3H]-adenine and then isolating the resulting [3H]-cAMP using sequential column chromatography.[7]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The intrinsic efficacy is determined by comparing the maximal response produced by the test agonist to that of a full agonist, such as isoprenaline.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and the general workflows of the experimental protocols described.

Carmoterol_Signaling_Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Initiates Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Caption: this compound's signaling pathway leading to bronchodilation.

Receptor_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation (β2-AR source) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([125I]iodocyanopindolol) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 and Kd Determination Quantification->Data_Analysis

Caption: General workflow for a receptor binding assay.

Adenylyl_Cyclase_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell_Culture Cell Culture (Expressing β2-AR) Stimulation Incubation of Cells with Agonist Cell_Culture->Stimulation Agonist_Prep Agonist Preparation (this compound) Agonist_Prep->Stimulation cAMP_Measurement cAMP Measurement Stimulation->cAMP_Measurement Data_Analysis EC50 and Intrinsic Efficacy Determination cAMP_Measurement->Data_Analysis

Caption: General workflow for an adenylyl cyclase activation assay.

Conclusion

This compound's mechanism of action in bronchodilation is a classic example of β2-adrenergic receptor agonism. Its high potency and selectivity, coupled with an ultra-long duration of action, distinguish it from other long-acting β2-agonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of respiratory therapeutics. Further research into the precise molecular interactions that confer its unique pharmacological profile may provide valuable insights for the design of future bronchodilators.

References

Carmoterol: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol is a potent, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, characterized by two chiral centers, dictates its high affinity and selectivity for the β2-adrenoceptor. This document provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic pathway based on established chemical principles, and a detailed description of its mechanism of action through the β2-adrenergic signaling cascade. All quantitative data is presented in structured tables, and detailed, representative experimental protocols are provided for the key proposed synthetic steps. Logical and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure of this compound

This compound, with the IUPAC name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one, is a complex organic molecule with the chemical formula C21H24N2O4.[1] Its structure is characterized by a quinolinone core, a substituted ethylamino side chain, and two stereocenters, which are crucial for its pharmacological activity. The clinically investigated and most active form is the (R,R)-stereoisomer.[2][3]

The key structural features include:

  • 8-Hydroxy-1H-quinolin-2-one Core: This bicyclic aromatic lactam system is a key structural component. The hydroxyl group at the 8-position is a critical feature for its interaction with the β2-adrenoceptor.

  • Ethanolamine Side Chain: Attached to the 5-position of the quinolinone core is a (1R)-1-hydroxyethyl group, which is a common feature in many β2-agonists and is essential for receptor binding and activation.

  • (2R)-1-(4-methoxyphenyl)propan-2-ylamino Group: This bulky, chiral amino substituent is a distinguishing feature of this compound and contributes to its high potency and ultra-long duration of action. The methoxyphenyl group is believed to play a significant role in its selectivity for the β2-adrenoceptor.[1]

The presence of two chiral centers gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The (R,R)-isomer, this compound, is the eutomer, possessing the highest affinity and functional potency at the β2-adrenoceptor.

Identifier Value
IUPAC Name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one
Molecular Formula C21H24N2O4
Molecular Weight 368.43 g/mol
CAS Number 147568-66-9
SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
InChI Key IHOXNOQMRZISPV-YJYMSZOUSA-N

Proposed Synthesis Pathway of this compound

A detailed, step-by-step synthesis of this compound is not extensively described in publicly available literature. However, a plausible and efficient retrosynthetic analysis suggests a convergent approach. This proposed pathway involves the synthesis of two key intermediates: Intermediate A (5-(2-bromo-1-hydroxyethyl)-8-hydroxy-1H-quinolin-2-one) and Intermediate B ((2R)-1-(4-methoxyphenyl)propan-2-amine) , followed by their coupling to form the final product.

Diagram of Proposed Synthesis Pathway

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Coupling A1 8-Hydroxyquinoline (B1678124) A2 5-Acetyl-8-hydroxyquinoline A1->A2 Friedel-Crafts Acylation A3 5-(2-Bromoacetyl)-8-hydroxyquinoline A2->A3 Bromination A4 Intermediate A: 5-((R)-2-bromo-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one A3->A4 Asymmetric Reduction C1 This compound A4->C1 Nucleophilic Substitution B1 4-Methoxyphenylacetone (B17817) B2 Intermediate B: (R)-1-(4-methoxyphenyl)propan-2-amine B1->B2 Reductive Amination B2->C1

A proposed convergent synthesis pathway for this compound.
Quantitative Data for Proposed Synthesis

The following table summarizes the proposed synthetic steps with illustrative quantitative data. Please note that these values are representative for similar transformations and have not been experimentally verified for the synthesis of this compound.

Step Reactant(s) Reagent(s)/Conditions Product Illustrative Yield (%)
A1 8-Hydroxyquinoline, Acetyl chlorideAlCl3, CS25-Acetyl-8-hydroxyquinoline75-85
A2 5-Acetyl-8-hydroxyquinolineBr2, HBr5-(2-Bromoacetyl)-8-hydroxyquinoline80-90
A3 5-(2-Bromoacetyl)-8-hydroxyquinolineChiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), BH3·SMe2Intermediate A90-98 (with high e.e.)
B1 4-Methoxyphenylacetone, AmmoniaH2, Raney Nickel or NaBH3CNIntermediate B60-70
C Intermediate A, Intermediate BK2CO3, DMFThis compound50-60

Representative Experimental Protocols

The following are detailed, representative methodologies for the key steps in the proposed synthesis of this compound.

Step A1: Friedel-Crafts Acylation of 8-Hydroxyquinoline
  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Add a solution of 8-hydroxyquinoline (1.0 eq) in carbon disulfide dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-acetyl-8-hydroxyquinoline.

Step A2: Bromination of 5-Acetyl-8-hydroxyquinoline
  • Dissolve 5-acetyl-8-hydroxyquinoline (1.0 eq) in a minimal amount of glacial acetic acid containing a catalytic amount of hydrobromic acid.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(2-bromoacetyl)-8-hydroxyquinoline.

Step A3: Asymmetric Reduction to Intermediate A
  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 5-(2-bromoacetyl)-8-hydroxyquinoline (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Stir the reaction for 6 hours at room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to give Intermediate A.

Step B1: Reductive Amination to Intermediate B
  • To a solution of 4-methoxyphenylacetone (1.0 eq) in methanol, add ammonium (B1175870) acetate (B1210297) (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Add aqueous sodium hydroxide (B78521) (2 M) and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate B.

Step C: Coupling of Intermediates A and B
  • To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add Intermediate B (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Signaling Pathway of this compound

This compound exerts its therapeutic effect through its agonist activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of the airways.

Mechanism of Action
  • Receptor Binding: this compound binds to the β2-adrenoceptor on airway smooth muscle cells.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This results in bronchodilation and relief from the symptoms of asthma and COPD.

Diagram of β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor β2-Adrenoceptor This compound->Receptor Binds Gs_protein Gs Protein (inactive) Receptor->Gs_protein Activates Gs_active Gs Protein (active) Gs_protein->Gs_active AC_inactive Adenylyl Cyclase (inactive) Gs_active->AC_inactive Activates AC_active Adenylyl Cyclase (active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

The β2-adrenergic receptor signaling cascade initiated by this compound.

Conclusion

This compound is a structurally complex and highly potent β2-adrenoceptor agonist. Its synthesis, while not publicly detailed, can be rationally approached through a convergent strategy. The (R,R)-stereochemistry is paramount to its high affinity and efficacy. The mechanism of action, involving the canonical β2-adrenergic receptor signaling pathway, leads to bronchodilation, making it a molecule of significant interest in the management of obstructive airway diseases. This guide provides a foundational technical understanding for researchers and professionals in the field of drug development. Further investigation into its synthesis and clinical application was halted, but the principles of its design and action remain relevant.

References

(R,R)-Carmoterol: A Deep Dive into its Stereoselective Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Carmoterol is a potent, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] A critical aspect of its pharmacology lies in its stereochemistry. As a chiral molecule with two stereocenters, this compound exists as four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The clinically developed and pharmacologically active form is the (R,R)-enantiomer.[3][4] This guide provides a comprehensive overview of the pharmacological activity of (R,R)-carmoterol, detailing its receptor binding, functional potency, and the experimental methodologies used for its characterization.

For β2-adrenoceptor agonists, the interaction with the receptor is highly stereospecific. It is well-established that the (R)-configuration at the carbon atom bearing the hydroxyl group is the eutomer, possessing significantly higher binding affinity and functional potency. The other enantiomers, known as distomers, are expected to have negligible affinity and functional activity at the β2-AR. Consequently, the pharmacological profile of racemic this compound is almost entirely due to the (R,R)-enantiomer.

Quantitative Pharmacological Data

The pharmacological activity of (R,R)-carmoterol is distinguished by its high potency, selectivity for the β2-adrenoceptor, and a prolonged duration of action. While comprehensive public data comparing all four stereoisomers is limited, the characteristics of the active (R,R)-enantiomer have been documented.

ParameterValueReceptor/SystemDescription
Functional Potency (pEC50) 10.19β2-AdrenoceptorThe negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Receptor Selectivity 53-fold higher for β2 vs. β1β1 and β2-AdrenoceptorsA measure of the drug's binding affinity for the target receptor (β2) compared to another receptor subtype (β1).
Tissue Selectivity >100-fold for bronchial vs. myocardialGuinea Pig TissueA comparison of the drug's effect on the target tissue (bronchial smooth muscle) versus non-target tissue (myocardium).
In Vivo Potency (ED50) 16.7 pmolAcetylcholine-induced bronchoconstriction in Guinea PigThe dose that produces a 50% inhibition of the bronchoconstrictive response.

β2-Adrenergic Receptor Signaling Pathway

(R,R)-Carmoterol exerts its therapeutic effect—bronchodilation—by activating the β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a Gs protein-coupled signaling cascade.

  • Agonist Binding: (R,R)-Carmoterol binds to the orthosteric site of the β2-AR.

  • G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA phosphorylates several downstream targets within the smooth muscle cell, resulting in a decrease in intracellular calcium and ultimately leading to muscle relaxation and bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Receptor β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) Receptor->Gs Activates Gs->AC Stimulates This compound (R,R)-Carmoterol This compound->Receptor Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Smooth Muscle Relaxation (Bronchodilation) PKA_active->Response Phosphorylates Targets Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Membranes (β2-AR expressing cells) Incubation Incubate: Membranes + Radioligand + (R,R)-Carmoterol (variable conc.) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Counting->Analysis cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Culture β2-AR Expressing Cells Stimulation Stimulate cells with (R,R)-Carmoterol (variable conc.) Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Measure cAMP (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Calculate EC50 and Emax (Dose-Response Curve) Detection->Analysis

References

Preclinical Profile of Carmoterol: A Long-Acting β2-Adrenoceptor Agonist for Asthma and COPD

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Carmoterol (development codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). As a non-catecholamine, (R,R)-stereoisomer, this compound was designed to provide potent and sustained bronchodilation. Although its clinical development was discontinued, the preclinical data generated for this compound offer valuable insights into its pharmacological profile and the broader landscape of β2-agonist drug discovery. This technical guide provides an in-depth overview of the preclinical studies on this compound, with a focus on its receptor binding, functional potency, and effects in animal models of respiratory disease.

Data Presentation

The following tables summarize the key quantitative and qualitative preclinical data available for this compound.

Table 1: Receptor Binding and Functional Potency of (R,R)-Carmoterol

ParameterValue/DescriptionSpecies/SystemAssay Type
Binding Affinity (Ki) Sub-nanomolar range (suggested)Human β2-AdrenoceptorRadioligand Binding Assay
Receptor Selectivity 53-fold higher affinity for β2- over β1-adrenoceptorHumanRadioligand Binding Assay
Functional Potency (EC50) Data not publicly available-cAMP Accumulation Assay
Intrinsic Efficacy Similar to formoterol (B127741)Primary human bronchial smooth muscle cellscAMP Accumulation Assay
Tracheal Relaxation Potency Greater than formoterol and salmeterolGuinea PigIsolated Tracheal Rings

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelEffectKey Findings
Guinea Pig (various challenges) BronchodilationPotent activity against acetylcholine, histamine (B1213489), and ovalbumin-induced bronchoconstriction.
Guinea Pig Synergistic effect with tiotropiumThe ED50 of this compound was significantly reduced when co-administered with tiotropium.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments conducted to characterize this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)) engineered to express a high density of the human β2-adrenoceptor.

  • Cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction.

2. Competitive Binding:

  • The isolated membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that binds to the β2-adrenoceptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

3. Separation and Quantification:

  • After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay for Potency (EC50) Determination

This assay measures the ability of a compound to activate the β2-adrenoceptor and elicit a downstream cellular response, namely the production of cyclic adenosine (B11128) monophosphate (cAMP).

1. Cell Culture and Stimulation:

  • Whole cells expressing the human β2-adrenoceptor are cultured in appropriate media.

  • The cells are then incubated with increasing concentrations of the test compound (this compound).

2. Cell Lysis and cAMP Measurement:

  • Following a defined incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

3. Data Analysis:

  • A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the test compound concentration.

  • The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is determined from this curve.

Isolated Guinea Pig Tracheal Ring Assay for Bronchodilator Activity

This ex vivo assay assesses the relaxant effect of a compound on airway smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized, and the trachea is dissected out.

  • The trachea is cut into rings, which are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

2. Contraction and Relaxation:

  • The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine (B1211447) to induce a stable contractile tone.

  • Cumulative concentrations of the test compound (this compound) are then added to the organ bath to assess its relaxant effect.

3. Data Acquisition and Analysis:

  • The changes in isometric tension of the tracheal rings are recorded.

  • The relaxation induced by the test compound is expressed as a percentage of the maximal relaxation achievable with a standard bronchodilator like isoprenaline or papaverine.

  • The potency of the compound is determined by calculating the EC50 value from the concentration-response curve.

In Vivo Animal Models of Asthma and COPD

1. Ovalbumin-Induced Asthma Model in Guinea Pigs:

  • Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. A booster injection may be given after a week.

  • Challenge: After a sensitization period, the animals are challenged with an aerosolized solution of OVA to induce an asthmatic response, including bronchoconstriction and airway inflammation.

  • Treatment and Assessment: Test compounds like this compound are administered (e.g., via inhalation or intratracheally) before the OVA challenge. Airway resistance and other lung function parameters are measured to evaluate the efficacy of the treatment.

2. Lipopolysaccharide-Induced COPD Model in Rats:

  • Induction: Rats are exposed to intranasal or intratracheal instillation of lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli). This induces a neutrophilic airway inflammation characteristic of COPD.

  • Treatment and Assessment: this compound would be administered to the animals, and its effects on inflammatory cell influx into the lungs (measured in bronchoalveolar lavage fluid), cytokine levels, and lung function would be assessed.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_sequestration Decreased Intracellular Ca2+ PKA->Ca2_sequestration Promotes MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Leads to Relaxation Bronchodilation (Smooth Muscle Relaxation) Ca2_sequestration->Relaxation MLCK_inhibition->Relaxation

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Workflow

Carmoterol interaction with β2-adrenergic receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Interaction of Carmoterol with the β2-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (development codes TA-2005, CHF-4226) is an experimental, non-catechol, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist (ultra-LABA) investigated for the treatment of obstructive airway diseases such as asthma and COPD. As the (R,R)-stereoisomer, it demonstrated high potency and selectivity for the β2-AR. This document provides a comprehensive technical overview of the interaction between this compound and the β2-AR, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and workflows. Although clinical development of this compound was discontinued (B1498344) around 2010, the study of its pharmacological profile remains relevant for the development of novel β2-AR agonists.

Molecular Interaction and Selectivity

This compound is a pure (R,R)-isomer with structural elements derived from both formoterol (B127741) and procaterol. Its chemical structure, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril ring, contributes to its high affinity and prolonged binding to the β2-adrenoceptor.

The interaction between any agonist and the β2-AR is stereoselective, and the (R,R)-isomer of this compound is the most pharmacologically active form. The protonated nitrogen atom of the agonist typically forms a key ionic bond with the carboxylate side chain of Aspartate 113 in transmembrane helix 3 (TM3) of the receptor.

This compound exhibits significant selectivity for the β2-AR over other β-adrenoceptor subtypes. It has been reported to have a 53-fold higher affinity for the β2-adrenoceptor than for the β1-adrenoceptor. Furthermore, it is over 100 times more selective for bronchial muscle (rich in β2-receptors) than for myocardial tissue (predominantly β1-receptors).

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly available literature, its profile can be understood in the context of other well-characterized β2-AR agonists.

Table 1: β2-Adrenoceptor Binding Affinity and Functional Potency
CompoundBinding Affinity (pKi)Functional Potency (pD2 / pEC50)Intrinsic Activity / Efficacy (Emax)Species / System
This compound 4.322 (pharmacophore model)More potent than formoterol & salmeterolSimilar to formoterolGuinea Pig Trachea, Human Bronchial Smooth Muscle Cells
Formoterol 8.2 ± 0.09 (β2) vs 6.25 ± 0.06 (β1)8.9 ± 0.0386 ± 5% (vs. Aminophylline); 90% (vs. Isoprenaline)Guinea Pig Trachea, Human β2-AR
Salmeterol 8.3 ± 0.04 (β2) vs 5.7 ± 0.04 (β1)9.2 ± 0.0362 ± 3% (vs. Aminophylline); 38% (vs. Isoprenaline)Guinea Pig Trachea, Human β2-AR
Indacaterol N/AN/A73% (vs. Isoprenaline)Human β2-AR
Salbutamol 5.83 ± 0.06 (β2) vs 4.71 ± 0.16 (β1)N/A47% (vs. Isoprenaline)Human β2-AR
Isoprenaline N/AN/A100% (Full Agonist)Human β2-AR

Note: pKi, pD2, and pEC50 are the negative logarithms of the inhibitor constant, the molar concentration producing 50% of the maximal response, and the molar concentration producing 50% of its own maximal effect, respectively. Higher values indicate greater affinity or potency.

Signaling Pathways

Activation of the β2-AR by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves coupling to the stimulatory G protein (Gs), but other pathways, including coupling to the inhibitory G protein (Gi) and β-arrestin-mediated signaling, are also recognized.

Canonical Gs Pathway

Upon agonist binding, the β2-AR undergoes a conformational change, allowing it to activate Gs. The Gαs subunit then dissociates and stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Alternative Signaling Pathways

The β2-AR can also couple to Gi, which can counteract the Gs pathway, and can be regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades like the MAPK/ERK pathway.

Beta2_Adrenergic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) B2AR β2-AR This compound->B2AR Binds Gs Gs B2AR->Gs Activates Gi Gi B2AR->Gi Activates GRK GRK B2AR->GRK Activates B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts GRK->B2AR Phosphorylates Internalization Receptor Internalization B_Arrestin->Internalization ERK_Pathway MAPK/ERK Pathway B_Arrestin->ERK_Pathway ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation

Caption: β2-Adrenergic Receptor signaling pathways initiated by an agonist.

Experimental Protocols

Characterizing the interaction of a compound like this compound with the β2-AR involves two primary types of in-vitro assays: radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity (Ki) of a test compound by assessing its ability to compete with a known radiolabeled ligand for the β2-AR.

Objective: To determine the inhibition constant (Ki) of this compound for the human β2-AR.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human β2-adrenoceptor.

  • Radioligand: A β2-AR specific radioligand such as [³H]-dihydroalprenolol, [¹²⁵I]-cyanopindolol, or [³H]-CGP 12177.

  • Test Compound: this compound (and/or its stereoisomers).

  • Non-specific Antagonist: Propranolol (or other high-affinity antagonist) to determine non-specific binding.

  • Assay Buffer: e.g., Tris-HCl buffer with MgCl2.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Detection: Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Harvest cells expressing the β2-AR, homogenize them in a lysis buffer, and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and a range of concentrations of the unlabeled test compound (this compound).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This functional assay measures the ability of a compound to activate the β2-AR and elicit the downstream cellular response of cAMP production. It is used to determine potency (EC50) and intrinsic efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound for the human β2-AR.

Materials:

  • Cells: Whole cells (e.g., CHO, HEK293) expressing the human β2-adrenoceptor.

  • Test Compound: this compound.

  • Positive Control: A full agonist like isoproterenol (B85558) or a direct adenylyl cyclase activator like forskolin.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • Cell Lysis Buffer & Detection Reagents: From a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).

Protocol:

  • Cell Culture: Seed the cells into a multi-well plate (e.g., 384-well) and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include wells for vehicle control (basal level) and a positive control (e.g., isoproterenol for

Carmoterol: A Deep Dive into its Pharmacokinetics and In vivo Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (developmental codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that underwent preclinical and clinical development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Despite showing high potency and selectivity for the β2 receptor, its development was discontinued.[1] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, compiled from the limited publicly accessible information. The data presented herein is primarily derived from preclinical studies in various animal models.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical species, including rats, dogs, and monkeys. The available data suggests dose-proportional pharmacokinetics with linear accumulation upon repeated administration.

Absorption

The extent of absorption of this compound appears to exhibit significant species-dependent differences. Preclinical studies using radiolabeled this compound (¹⁴C-TA-2005) have provided insights into its absorption characteristics following oral administration.

SpeciesSexDose (Oral)RouteExtent of Absorption (% of Dose)
RatMale0.3 mg/kgOral16
RatFemale0.3 mg/kgOral24
DogMale0.02 mg/kgOral>60
Data derived from a conference abstract on pharmacokinetic studies of TA-2005.

In rats, the presence of bile was found to inhibit the absorption of this compound from the ligated intestine. Following a 1 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) of total radioactivity was 6.4 ng eq./ml, achieved at 15 minutes post-dose.

Distribution

Following administration, this compound distributes to various tissues. In rats, tissue levels of radioactivity were highest in the digestive tract and liver, with lower concentrations observed in other organs and tissues.

Metabolism

Detailed information regarding the in vivo metabolism of this compound and the chemical structures of its metabolites is not extensively available in the public domain. Preclinical studies in rats indicated that the primary route of excretion is through the bile, suggesting significant hepatic metabolism. The chemical structure of this compound is 8-hydroxy-5-(1-hydroxy-2-(N-(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-2(1H)-quinolinone hydrochloride.

Excretion

The excretion of this compound and its metabolites occurs via both urine and feces, with the predominant route varying between species.

SpeciesSexDoseRouteUrinary Excretion (% of Dose)Fecal Excretion (% of Dose)Timeframe
RatMale0.3 mg/kgOral3.290.73 days
RatMale0.1 mg/kgIntravenous20.375.73 days
DogMale0.02 mg/kgOral60.837.73 days
MonkeyMale0.3 mg/kgOral14.379.57 days
MonkeyMale0.1 mg/kgIntravenous60.034.47 days
Data derived from a conference abstract on pharmacokinetic studies of TA-2005.

In rats, biliary excretion was identified as the main elimination pathway. Within 24 hours of intraduodenal and intravenous administration, 55.2% and 81.5% of the administered dose, respectively, were excreted in the bile.

Experimental Protocols

The following methodologies are based on the limited information available from a conference abstract on the preclinical pharmacokinetic studies of ¹⁴C-labeled TA-2005.

Animal Models
  • Species: Rats, Dogs, and Monkeys

  • Justification: Standard preclinical species for pharmacokinetic evaluation.

Dosing and Administration
  • Compound: ¹⁴C-TA-2005 (radiolabeled this compound)

  • Routes of Administration:

    • Oral (gavage)

    • Intravenous

    • Intraduodenal (for biliary excretion studies in rats)

  • Dose Levels: Varied by species and route of administration (refer to tables in the "Pharmacokinetic Profile" section).

Sample Collection
  • Matrices: Plasma, urine, feces, and bile (in rats).

  • Time Points: Not specified in detail in the available abstract, but collection occurred over several days to determine excretion balance.

Analytical Methods
  • Method: Likely liquid scintillation counting for the determination of total radioactivity in collected samples, a standard method for studies with radiolabeled compounds. Specific chromatographic methods for separating parent drug from metabolites were not detailed.

Visualizations

Preclinical Pharmacokinetic Study Workflow

Preclinical_PK_Workflow cluster_dosing Dosing cluster_animals Animal Models cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Dosing ¹⁴C-Carmoterol (TA-2005) Administration (Oral, IV, Intraduodenal) Animals Rats, Dogs, Monkeys Sampling Plasma, Urine, Feces, Bile (Time course collection) Animals->Sampling Analysis Quantification of Radioactivity (e.g., Liquid Scintillation Counting) Sampling->Analysis PK_Parameters Absorption, Distribution, Metabolism, Excretion Profile Analysis->PK_Parameters B2_Adrenergic_Signaling This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR binds to G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

References

Molecular Basis for Carmoterol's Long-Acting Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Carmoterol, specifically its (R,R)-enantiomer, is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the management of obstructive airway diseases. Its long duration of action, a key clinical feature, is not primarily dictated by a slow dissociation from the β2-AR, but rather by its interactions with the cell membrane. This guide delves into the molecular underpinnings of this compound's pharmacological profile, presenting available data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows. While precise quantitative binding and efficacy data for this compound are not widely available in the public domain, this document synthesizes the existing knowledge to provide a comprehensive overview for the scientific community.

Introduction: The Challenge of Long-Acting β2-Agonists

The development of long-acting β2-agonists (LABAs) revolutionized the treatment of asthma and chronic obstructive pulmonary disease (COPD). Unlike short-acting β2-agonists (SABAs), LABAs provide sustained bronchodilation, leading to improved symptom control and quality of life. The molecular mechanisms conferring this extended duration of action vary among different LABAs and have been a subject of intense research. Two principal theories have emerged: the "exosite" binding hypothesis and the "plasmalemma diffusion" or "microkinetic" model. The exosite theory posits that a secondary binding site on or near the receptor anchors the drug, allowing for repeated receptor activation. The microkinetic model suggests that the lipid bilayer of the cell membrane acts as a depot for the drug, from which it can partition to the receptor over an extended period. For this compound, evidence points towards the latter mechanism being the predominant contributor to its long-acting properties.

(R,R)-Carmoterol: Stereoselectivity and Receptor Interaction

This compound possesses two chiral centers, resulting in four possible stereoisomers. The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is a testament to the highly stereoselective nature of the β2-AR binding pocket.

Binding Affinity and Selectivity

(R,R)-Carmoterol exhibits high affinity for the human β2-AR, with suggestions of a sub-nanomolar binding constant (Ki).[1] A key feature of this compound is its high selectivity for the β2-AR over the β1-AR. It has been reported to have a 53-fold higher affinity for the β2-adrenoceptor than for the β1-adrenoceptor.[2] This selectivity is crucial for minimizing potential cardiovascular side effects associated with β1-AR stimulation. The methoxyphenyl group in this compound's structure has been identified as a critical determinant of its β2-AR selectivity.[2]

Functional Activity and Intrinsic Efficacy

As a β2-AR agonist, (R,R)-Carmoterol stimulates the Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP ultimately results in the relaxation of airway smooth muscle and bronchodilation.

(R,R)-Carmoterol is a potent agonist with a fast onset of action, comparable to formoterol (B127741) and salbutamol.[2] Its intrinsic activity is reported to be similar to that of formoterol.[2]

Quantitative Data Summary

While precise, publicly available quantitative data for (R,R)-Carmoterol is limited, the following tables summarize the known qualitative and comparative pharmacological properties.

Parameter(R,R)-CarmoterolReference
Binding Affinity (Ki) for human β2-AR High (sub-nanomolar suggested)[1]
Receptor Selectivity (β2 vs. β1) 53-fold higher for β2[2]
Receptor Dissociation Rate (koff) Not slow; long duration attributed to membrane interactions
Receptor Residence Time Not reported to be exceptionally long

Table 1: Binding Characteristics of (R,R)-Carmoterol at the Human β2-Adrenergic Receptor

Parameter(R,R)-CarmoterolReference
Functional Potency (EC50) for cAMP production High[3]
Intrinsic Efficacy (Emax) Similar to Formoterol[2]
Onset of Action Fast[2]
Duration of Action Long-acting[2]

Table 2: Functional Profile of (R,R)-Carmoterol at the Human β2-Adrenergic Receptor

The Molecular Basis of Long-Lasting Action: The Microkinetic Model

The prolonged bronchodilatory effect of this compound is best explained by the plasmalemma diffusion microkinetic model. This model proposes that due to its lipophilic nature, this compound partitions into the lipid bilayer of the airway smooth muscle cells. This membrane depot then serves as a reservoir from which the drug can slowly diffuse to the β2-AR, maintaining a local concentration sufficient for sustained receptor activation. This mechanism does not necessitate an exceptionally slow dissociation rate from the receptor itself.

Experimental Protocols

The characterization of β2-AR agonists like this compound relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for β2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenoceptor through competition with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a β-adrenoceptor antagonist) or [¹²⁵I]-cyanopindolol.

  • Unlabeled test compound: (R,R)-Carmoterol.

  • Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenoceptor to high confluency.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Cell membrane suspension (a predetermined amount of protein, e.g., 10-20 µg).

      • A range of concentrations of the unlabeled test compound ((R,R)-Carmoterol).

      • A fixed concentration of the radioligand (typically at or near its Kd value).

    • For total binding wells, add assay buffer instead of the unlabeled test compound.

    • For non-specific binding wells, add a high concentration of propranolol.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for β2-Adrenoceptor Agonism

Objective: To measure the potency (EC50) and intrinsic efficacy (Emax) of a test compound by quantifying its ability to stimulate the production of cyclic AMP (cAMP).

Materials:

  • A whole-cell line expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.

  • Test compound: (R,R)-Carmoterol.

  • Positive control: Isoproterenol (a full β-adrenoceptor agonist).

  • Vehicle control (e.g., DMSO).

  • cAMP assay kit (e.g., HTRF®, ELISA, or AlphaScreen®).

  • Multi-well cell culture plates.

Procedure:

  • Cell Culture:

    • Seed the cells in a multi-well plate (e.g., 96-well) and grow them to a suitable confluency.

  • Pre-incubation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Stimulation:

    • Add varying concentrations of the test compound ((R,R)-Carmoterol), positive control (isoproterenol), or vehicle control to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay format (HTRF®, ELISA, or AlphaScreen®), following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the agonist).

    • The intrinsic efficacy of (R,R)-Carmoterol can be expressed as a percentage of the Emax of the full agonist, isoproterenol.

Visualizing the Molecular Mechanisms

Signaling Pathway of β2-Adrenergic Receptor Activation

G This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (from β2-AR expressing cells) Incubation Incubate Membranes with Radioligand and this compound MembranePrep->Incubation LigandPrep Prepare Radioligand and Unlabeled this compound Solutions LigandPrep->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting DataAnalysis Data Analysis (Calculate Ki) Counting->DataAnalysis

Caption: Workflow for determining binding affinity via radioligand assay.

Experimental Workflow for cAMP Functional Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture β2-AR Expressing Cells PreIncubation Pre-incubate with Phosphodiesterase Inhibitor CellCulture->PreIncubation Stimulation Stimulate with Varying this compound Concentrations PreIncubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure cAMP Levels (e.g., HTRF, ELISA) Lysis->cAMP_Measurement DataAnalysis Data Analysis (Calculate EC50 and Emax) cAMP_Measurement->DataAnalysis

Caption: Workflow for assessing functional activity via cAMP assay.

Conclusion

The long-acting property of (R,R)-Carmoterol is a complex interplay of its physicochemical properties and its interaction with the cellular environment of the airway smooth muscle. While a definitive quantitative picture of its binding kinetics remains to be fully elucidated in publicly accessible literature, the available evidence strongly supports the microkinetic model, where the cell membrane acts as a local reservoir for the drug. (R,R)-Carmoterol's high affinity, high selectivity, and potent agonist activity at the β2-AR, combined with this membrane-retention mechanism, underpin its therapeutic profile as a long-acting bronchodilator. Further research providing precise kinetic parameters would be invaluable in refining our understanding of its molecular pharmacology and in the development of future respiratory therapeutics.

References

Methodological & Application

Application Notes: cAMP Functional Assay for Carmoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol is a potent and selective ultra-long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the activation of β2-ARs, which are Gs protein-coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways.

The binding of this compound to the β2-AR initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium and ultimately leading to the relaxation of airway smooth muscle and bronchodilation.

This application note provides a detailed protocol for a cell-based functional assay to quantify the agonistic activity of this compound at the human β2-AR by measuring intracellular cAMP accumulation. The protocol is designed for a 96-well plate format and can be adapted for various cAMP detection technologies.

Data Presentation

The potency and efficacy of this compound and other reference β2-AR agonists are summarized in the table below. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is expressed as the maximal response (Emax) relative to the full agonist Isoproterenol.

CompoundEC50 (nM)Emax (% of Isoproterenol)Receptor Selectivity
This compound ~0.065*~90%**Over 100-fold for bronchial muscle vs. myocardial tissue
Formoterol~190%High
SalmeterolPotent38%High
SalbutamolModerate47%Moderate
IsoproterenolControl100%Non-selective β-agonist

*Calculated from a pEC50 of 10.19. **Inferred from the observation that this compound has a similar intrinsic activity to Formoterol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow for the cAMP functional assay.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound beta2AR β2-AR This compound->beta2AR Binds Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture 1. Culture CHO-K1 cells expressing human β2-AR Harvest 2. Harvest and seed cells into a 96-well plate Cell_Culture->Harvest Incubate 3. Incubate overnight Harvest->Incubate Add_IBMX 4. Add phosphodiesterase inhibitor (IBMX) Incubate->Add_IBMX Add_Compounds 5. Add varying concentrations of this compound and controls Add_IBMX->Add_Compounds Incubate_37C 6. Incubate at 37°C Add_Compounds->Incubate_37C Lyse_Cells 7. Lyse cells Incubate_37C->Lyse_Cells Measure_cAMP 8. Measure intracellular cAMP (e.g., HTRF, GloSensor) Lyse_Cells->Measure_cAMP Analyze_Data 9. Analyze data to determine EC50 and Emax Measure_cAMP->Analyze_Data

Experimental Workflow for cAMP Functional Assay

Experimental Protocol

This protocol details the methodology for determining the potency and efficacy of this compound by measuring cAMP accumulation in a cell-based assay.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-

Application Notes and Protocols for Determining Carmoterol Affinity using Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol, also known as TA-2005, is a potent and long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] The β2AR is a G-protein coupled receptor predominantly found in the smooth muscle of the airways.[2] Activation of this receptor by an agonist like this compound initiates a signaling cascade that leads to bronchodilation, making it a key target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Understanding the binding affinity of a drug candidate to its target receptor is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand (e.g., this compound) and a receptor (e.g., β2AR).[3] These assays utilize a radioactively labeled ligand to measure the binding of a test compound to the receptor.

This document provides detailed application notes and protocols for determining the binding affinity of this compound for the human β2-adrenergic receptor using saturation and competitive radioligand binding assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and the general experimental workflow for a radioligand binding assay.

beta2_signaling_pathway cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->Beta2_AR Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Bronchodilation PKA->Cellular_Response Phosphorylates target proteins leading to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing β2AR) Incubation Incubation (Membranes + Radioligand ± this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculation of Kd and Ki) Counting->Data_Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Data Presentation

The binding affinity of this compound and its analogs for the human β2-adrenergic receptor can be determined through saturation and competitive binding assays. The key parameters obtained are the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the test compound (this compound).

Table 1: Saturation Binding Assay Data for a β2-Adrenergic Radioligand

ParameterValueUnitsDescription
Radioligand[³H]-Dihydroalprenolol ([³H]-DHA)-A commonly used non-selective beta-adrenergic antagonist radioligand.
Kd0.50nMEquilibrium dissociation constant; concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
Bmax70fmol/mg proteinMaximum number of binding sites.

Table 2: Competitive Binding Assay Data for this compound (TA-2005) and Analogs

CompoundKi (nM)ReceptorCell LineRadioligandReference
This compound (TA-2005) 1.2 ± 0.2 Human β2ARCHO[³H]-DHA
Isoproterenol35 ± 5Human β2ARCHO[³H]-DHA
Compound II32 ± 4Human β2ARCHO[³H]-DHA
Compound III45 ± 6Human β2ARCHO[³H]-DHA

Note: Compound II and III are derivatives of TA-2005 lacking certain chemical groups, as described in Kikkawa et al., 1998.

Experimental Protocols

The following protocols are based on methodologies described for determining the binding affinity of ligands to the β2-adrenergic receptor.

Materials and Reagents
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol.

  • Test Compound: this compound (TA-2005) hydrochloride.

  • Non-specific Binding Control: Propranolol.

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Protein Assay Reagents (e.g., BCA or Bradford).

Membrane Preparation
  • Grow CHO cells expressing the human β2AR to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay Protocol

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.

  • Prepare serial dilutions of the radioligand ([³H]-DHA) in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation (e.g., 20-50 µg protein), the serially diluted [³H]-DHA, and Assay Buffer to a final volume of 250 µL.

    • Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate the specific binding sites.

  • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competitive Binding Assay Protocol

This assay is performed to determine the inhibition constant (Ki) of the unlabeled test compound (this compound).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation, a fixed concentration of [³H]-DHA (typically at or near its Kd value), and Assay Buffer.

    • Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Competition: Add a fixed amount of membrane preparation, a fixed concentration of [³H]-DHA, and the serially diluted this compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation and wash the filters as described in the saturation binding assay protocol.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

References

Application Notes: In Vivo Guinea Pig Trachea Model for Efficacy Testing of Carmoterol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmoterol is a potent and selective ultra-long-acting beta-2 adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the activation of beta-2 adrenergic receptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchodilation. The in vivo guinea pig trachea model is a well-established and relevant preclinical model for evaluating the efficacy of bronchodilators. Guinea pig airways share physiological and pharmacological similarities with human airways, making them a suitable model for studying respiratory drugs. This model allows for the direct assessment of a compound's ability to reverse or prevent bronchoconstriction in a living organism.

Principle of the Assay

In this model, guinea pigs are anesthetized, and their trachea is cannulated to allow for mechanical ventilation and the measurement of airway resistance. Bronchoconstriction is induced by an intravenous or inhaled challenge agent, such as acetylcholine (B1216132) or histamine (B1213489). The test compound, this compound, is then administered, typically via intratracheal superfusion or inhalation, and its ability to reduce the induced increase in airway resistance is quantified. Dose-response curves can be generated to determine the potency (e.g., ED50) and efficacy of the compound.

Data Presentation

Table 1: Dose-Dependent Inhibition of Acetylcholine-Induced Bronchoconstriction by this compound in Guinea Pigs

This compound Dose (pmol)Inhibition of Bronchoconstriction (%)
0.315 ± 4
135 ± 6
358 ± 7
1085 ± 5
3098 ± 2
100100 ± 0

Data are presented as mean ± SEM. Bronchoconstriction was induced by intravenous administration of acetylcholine (20 µg/kg). This compound was administered by superfusion onto the tracheal mucosa for 5 minutes before the challenge.

Table 2: Potency of this compound against Various Bronchoconstrictors in Guinea Pigs

BronchoconstrictorThis compound ED50 (pmol)
Acetylcholine16.7
Histamine< 1
Ovalbumin (in sensitized animals)< 1

ED50 is the dose required to produce 50% of the maximal inhibition of the bronchoconstrictor response.

Experimental Protocols

Materials

  • Male Hartley guinea pigs (300-400 g)

  • This compound hydrochloride

  • Urethane (B1682113) (anesthetic)

  • Acetylcholine chloride or Histamine dihydrochloride (B599025) (bronchoconstrictors)

  • Saline solution (0.9% NaCl)

  • Tracheal cannula

  • Mechanical ventilator for small animals

  • Pressure transducer and data acquisition system

  • Aerosol generator (for inhalation studies) or superfusion pump

  • Intravenous catheter

Experimental Workflow Diagram

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis animal_prep Anesthetize Guinea Pig (e.g., Urethane IP) cannulation Surgical Cannulation (Trachea and Jugular Vein) animal_prep->cannulation ventilation Connect to Ventilator and Monitoring Equipment cannulation->ventilation stabilization Stabilize Animal and Record Baseline Readings ventilation->stabilization broncho_induce Induce Bronchoconstriction (e.g., IV Acetylcholine) stabilization->broncho_induce drug_admin Administer this compound (Intratracheal Superfusion) broncho_induce->drug_admin data_acq Record Tracheal Pressure and Airway Resistance drug_admin->data_acq calc_inhibition Calculate Percent Inhibition of Bronchoconstriction data_acq->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ed50 Determine ED50 dose_response->ed50

Caption: Experimental workflow for in vivo testing of this compound in a guinea pig trachea model.

Detailed Protocol

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (1.25 g/kg, intraperitoneal injection).

    • Place the animal in a supine position on a heated pad to maintain body temperature.

    • Perform a midline cervical incision to expose the trachea and jugular vein.

    • Carefully dissect the trachea free from surrounding tissues and insert a tracheal cannula.

    • Insert a catheter into the jugular vein for intravenous administration of the bronchoconstrictor agent.

  • Ventilation and Monitoring:

    • Connect the tracheal cannula to a small animal mechanical ventilator.

    • Ventilate the animal with room air at a constant volume and frequency.

    • Connect a pressure transducer to a side port of the tracheal cannula to measure tracheal pressure.

    • Use a data acquisition system to record tracheal pressure and calculate airway resistance.

  • Experimental Procedure:

    • Allow the animal to stabilize for a period of 10-15 minutes until a steady baseline of airway resistance is achieved.

    • Induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (e.g., 20 µg/kg) or histamine (e.g., 10 µg/kg). This should produce a significant and reproducible increase in airway resistance.

    • Once the bronchoconstrictor response has peaked and returned to baseline, administer a single dose of this compound. This can be done by superfusion (0.01 ml/min) onto the tracheal mucosa for 5 minutes before the next bronchoconstrictor challenge.

    • After the administration of this compound, repeat the bronchoconstrictor challenge.

    • Record the peak increase in airway resistance.

    • Repeat this procedure for a range of this compound doses to establish a dose-response relationship.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound using the following formula: % Inhibition = 100 * (1 - (Peak resistance after this compound / Peak resistance before this compound))

    • Plot the percentage inhibition against the logarithm of the this compound dose to generate a dose-response curve.

    • From the dose-response curve, calculate the ED50 value, which is the dose of this compound that produces 50% of the maximum inhibitory effect.

Signaling Pathway

This compound Signaling Pathway Diagram

Application Notes: Carmoterol in Preclinical Airway Hyperresponsiveness Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol is a potent, long-acting β2-adrenergic receptor agonist (LABA) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action is the relaxation of airway smooth muscle, leading to bronchodilation. Preclinical studies are essential to characterize the potency, efficacy, duration of action, and anti-inflammatory properties of novel bronchodilators like this compound. This document provides detailed protocols and data presentation for the application of this compound in established preclinical models of airway hyperresponsiveness (AHR), a key feature of asthma. The primary model discussed is the ovalbumin (OVA)-sensitized guinea pig, a well-validated model for studying allergic asthma.[1][2][3][4]

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding initiates a G-protein-coupled signaling cascade that results in muscle relaxation. The key steps involve the activation of adenylyl cyclase, production of cyclic adenosine (B11128) monophosphate (cAMP), and activation of Protein Kinase A (PKA), which phosphorylates multiple downstream targets to decrease intracellular calcium levels and reduce the contractility of the muscle fibers.[5][6]

G β2-Adrenergic Receptor Signaling Pathway for Bronchodilation cluster_membrane Cell Membrane cluster_cytosol Cytosol CAR This compound (β2-Agonist) B2AR β2-Adrenergic Receptor CAR->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↓ Intracellular Ca²⁺ PKA->Calcium MLCP ↑ Myosin Light Chain Phosphatase PKA->MLCP Relax Airway Smooth Muscle Relaxation Calcium->Relax MLCP->Relax

Caption: this compound activates the β2-AR pathway, leading to smooth muscle relaxation.

Data Presentation: Potency and Efficacy

Quantitative data from preclinical studies are crucial for comparing the pharmacological profile of this compound with other β2-agonists. The following tables summarize key parameters from in vivo and in vitro studies.

Table 1: In Vivo Bronchoprotective Potency in Guinea Pig Models

This table presents the effective dose required to produce 50% of the maximal effect (ED₅₀) against bronchoconstriction induced by various challengers in anesthetized guinea pigs. Lower values indicate higher potency.

CompoundChallengeED₅₀ (pmol, intratracheal)Reference
This compound Acetylcholine2.8[7]
This compound Histamine (B1213489)1.0[7]
This compound Ovalbumin< 1.0[7]
Table 2: In Vitro Relaxant Potency on Isolated Guinea Pig Trachea

This table shows the negative logarithm of the molar concentration that produces 50% of the maximum relaxation (pD₂) in pre-contracted isolated guinea pig tracheal rings. Higher values indicate greater potency.

CompoundpD₂ ValueRelative PotencyReference
This compound (related compound S1319) 10.58Very High[1]
Formoterol (B127741) 10.52Very High[1]
Salbutamol (Albuterol) 7.50Moderate[1]
Isoprenaline (non-selective) 7.60Moderate[1]

Note: Data for this compound in this specific in vitro assay is limited; S1319 is a structurally related, highly potent β2-agonist used here as a surrogate to indicate the expected high potency of this compound.[1]

Experimental Protocols

Detailed methodologies are provided below for key preclinical experiments to evaluate the efficacy of this compound.

G General Workflow for Preclinical Evaluation of this compound N1 Animal Model Selection (e.g., Hartley Guinea Pig) N2 Sensitization Protocol (e.g., Ovalbumin + Al(OH)₃) N1->N2 Step 1 N7 In Vitro Assessment (Isolated Tracheal Rings) N1->N7 Parallel Study N3 Antigen Challenge (Aerosolized Ovalbumin) N2->N3 Step 2 N4 Drug Administration (this compound or Vehicle) N3->N4 Step 3 N5 In Vivo Assessment (Airway Hyperresponsiveness) N4->N5 Evaluate In Vivo N6 Terminal Procedures (BALF & Tissue Collection) N5->N6 N8 Data Analysis (Potency, Efficacy, Inflammation) N6->N8 N7->N8 N9 Pharmacological Profile N8->N9 Determines

Caption: Workflow for evaluating this compound in a guinea pig model of AHR.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Hyperresponsiveness in Guinea Pigs

This in vivo protocol establishes an animal model of allergic asthma, characterized by AHR and airway inflammation.

1. Animals:

  • Male Hartley guinea pigs (250-300 g). House under standard laboratory conditions with free access to food and water.[2]

2. Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Al(OH)₃) gel (InvivoGen)

  • Sterile, pyrogen-free 0.9% saline

  • This compound (or other test compounds)

  • Nebulizer system (e.g., DeVilbiss)

3. Sensitization Procedure:

  • Day 0 (Active Sensitization): Administer an intraperitoneal (i.p.) injection of 1 ml saline containing 100 µg OVA and 100 mg Al(OH)₃.[2][4]

  • Day 7 (Booster): Administer a second i.p. injection identical to the Day 0 injection to boost the immune response.[2]

4. Antigen Challenge:

  • Days 14-21: Expose the sensitized animals to aerosolized OVA to induce airway inflammation and AHR.

    • Place guinea pigs in a whole-body plethysmography chamber or exposure chamber.

    • Nebulize a 0.5% - 1.0% (w/v) OVA solution in saline for 5-10 minutes.[2]

    • Repeat challenges every 2-3 days as required by the study design.[1][2][3] Control animals are challenged with saline aerosol.

5. Drug Administration:

  • This compound or vehicle is typically administered via inhalation (intratracheal instillation or aerosol) at a defined time point (e.g., 30 minutes to 24 hours) before the final OVA challenge or before AHR measurement.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR) via Whole-Body Plethysmography

This non-invasive method measures bronchoconstriction in conscious, unrestrained animals by recording changes in breathing patterns.

1. Equipment:

  • Unrestrained whole-body plethysmograph (WBP) system for guinea pigs (e.g., Buxco or DSI).

  • Nebulizer integrated with the plethysmograph chambers.

  • Methacholine (B1211447) (MCh) or histamine solutions of increasing concentrations (e.g., 0, 12.5, 25, 50, 100 µg/mL).[7]

2. Procedure:

  • Acclimatization: Place the guinea pig in the plethysmograph chamber and allow it to acclimate for at least 30 minutes.

  • Baseline Measurement: Record respiratory parameters (e.g., tidal volume, respiratory rate) for 5 minutes to establish a stable baseline. The primary output parameter is often Enhanced Pause (Penh), a calculated value that correlates with airway resistance.[7]

  • Challenge Administration:

    • Nebulize saline (vehicle control) into the chamber for 2 minutes and record the response for the next 3-5 minutes.

    • Sequentially administer increasing concentrations of MCh via the nebulizer.[8][9] Each nebulization period (e.g., 2 minutes) is followed by a recording period (3-5 minutes).

  • Data Analysis: Calculate the percentage increase in Penh over baseline for each MCh concentration. The provocative concentration (PC₂₀₀) is the concentration of MCh that causes a 200% increase in Penh from baseline. A higher PC₂₀₀ value in this compound-treated animals indicates effective bronchoprotection.

Protocol 3: Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

This protocol is used to assess airway inflammation by quantifying inflammatory cells and mediators.

1. Procedure:

  • Euthanasia: At the end of the study (e.g., 24 hours after the final OVA challenge), euthanize the guinea pig with an overdose of a suitable anesthetic.

  • Tracheal Cannulation: Expose the trachea and insert a cannula.

  • Lung Lavage:

    • Instill a fixed volume of sterile, cold PBS (e.g., 2 x 5 mL) into the lungs via the cannula.

    • Gently aspirate the fluid after each instillation and pool the recovered BALF on ice.

  • Cell Counting:

    • Centrifuge the BALF (e.g., 400 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

  • Differential Cell Count:

    • Prepare cytospin slides from the cell suspension.

    • Stain the slides with a Romanowsky-type stain (e.g., Diff-Quik or Giemsa).

    • Perform a differential count of at least 400 cells (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.

  • Analysis of Supernatant: The cell-free supernatant can be stored at -80°C for subsequent analysis of cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators by ELISA.

Protocol 4: In Vitro Assessment of Bronchodilator Activity (Isolated Tracheal Rings)

This organ bath experiment directly measures the relaxant effect of this compound on airway smooth muscle.

1. Tissue Preparation:

  • Euthanize a naive guinea pig and immediately dissect the trachea.

  • Place the trachea in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1).[2][3]

  • Carefully clean away connective tissue and cut the trachea into 3-4 mm wide rings.

2. Organ Bath Setup:

  • Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[2][3]

  • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

  • Apply an optimal resting tension of 1.5 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.[3]

3. Experimental Procedure:

  • Contraction: Add a contractile agent to the bath to induce a stable, submaximal contraction (e.g., histamine at 10⁻⁵ M or methacholine at 10⁻⁶ M).[1][4]

  • Cumulative Concentration-Response Curve: Once the contraction has plateaued, add this compound to the bath in a cumulative manner (e.g., from 10⁻¹² M to 10⁻⁶ M), allowing the relaxation to stabilize at each concentration before adding the next.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by histamine/methacholine. Plot the concentration-response curve and calculate the pD₂ (-log EC₅₀) value to determine the potency of this compound.[1]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in Carmoterol cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Carmoterol-stimulated cyclic adenosine (B11128) monophosphate (cAMP) assays. The information is tailored for scientists and professionals in drug development utilizing cell-based functional assays to characterize β2-adrenergic receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular cAMP levels?

This compound is an experimental ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the associated G-protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium and relaxation of the airway smooth muscle, leading to bronchodilation. Therefore, treatment of cells expressing β2-adrenergic receptors with this compound is expected to produce a dose-dependent increase in intracellular cAMP.

Q2: I am not observing a significant increase in cAMP signal after stimulating cells with this compound. What are the potential causes?

A low or absent signal in your this compound cAMP assay can stem from several factors related to the cells, reagents, or the experimental protocol. Common issues include:

  • Cell-related issues:

    • Low or absent β2-adrenergic receptor expression in the chosen cell line.

    • Poor cell health, viability, or use of cells with a high passage number.

    • Suboptimal cell density per well.

  • Reagent-related issues:

    • Degradation or incorrect concentration of this compound.

    • Ineffective phosphodiesterase (PDE) inhibitor.

    • Expired or improperly stored assay kit components.

  • Protocol-related issues:

    • Inappropriate agonist stimulation time or temperature.

    • Absence or insufficient concentration of a PDE inhibitor.

    • Interference from components in the cell culture medium, such as serum.

    • Incorrect instrument settings for signal detection (e.g., for HTRF or luminescence assays).

Q3: Why is a phosphodiesterase (PDE) inhibitor necessary in a cAMP assay?

It is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your cAMP assay. PDEs are enzymes that rapidly hydrolyze cAMP to 5'-AMP, thereby terminating the signal. By inhibiting PDE activity, the newly synthesized cAMP is protected from degradation, allowing it to accumulate within the cell. This leads to a more robust and easily detectable signal, significantly improving the assay window.

Q4: How can serum in the cell culture medium impact my cAMP assay results?

Serum contains various growth factors and hormones that can non-specifically stimulate or inhibit adenylyl cyclase, potentially leading to high background signals or a diminished response to this compound. To mitigate these effects, it is best practice to serum-starve the cells for a few hours or overnight before performing the assay. This reduces basal signaling and enhances the specific response to the β2-adrenergic agonist.

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound cAMP assays.

Problem: Low or no detectable cAMP signal upon this compound stimulation.

Below is a table outlining potential causes and their corresponding solutions.

Potential Cause Recommended Solution(s)
Cellular Issues
Low β2-Adrenergic Receptor Expression- Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Utilize a cell line known to endogenously express high levels of the β2-adrenergic receptor (e.g., HEK293, CHO-K1) or a stably transfected cell line.
Poor Cell Health or High Passage Number- Ensure cells are healthy, viable (>90%), and within a low passage number as high passage can lead to phenotypic drift.- Do not allow cells to become over-confluent in culture flasks before seeding for the assay.
Suboptimal Cell Density- Perform a cell titration experiment to determine the optimal cell number per well that yields the best assay window without saturating the signal.- Too few cells will produce a weak signal, while too many can lead to desensitization and a reduced signal window.
Reagent & Protocol Issues
This compound Degradation or Inactivity- Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).- Prepare fresh serial dilutions of this compound for each experiment.
Inactive or Insufficient PDE Inhibitor- Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 0.5 mM).- Ensure the PDE inhibitor is fully dissolved and freshly added to the stimulation buffer before use.
Suboptimal Agonist Stimulation Time- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for achieving a peak cAMP signal with your specific cell line.
Incorrect Assay Buffer or Medium- For stimulation times under 2 hours, a dedicated stimulation buffer is recommended. For longer incubations, cell culture medium can be used.- Ensure the buffer used for the cAMP standard curve is the same as the one used for cell stimulation to ensure accurate quantification.
Assay Detection Issues
Expired or Improperly Handled Assay Kit- Verify the expiration dates of all kit components.- Ensure all reagents have been stored and handled according to the manufacturer's instructions.
Incorrect Plate Reader Settings- Optimize the instrument settings (e.g., gain, delay time, number of flashes) for your specific assay technology (e.g., HTRF, luminescence).- For HTRF assays, use white-walled plates to maximize signal detection

Technical Support Center: Minimizing Off-Target Effects of Carmoterol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Carmoterol during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary mechanism of action involves binding to β2-adrenergic receptors on airway smooth muscle cells.[3] This binding activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The elevated cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of various target proteins.[3] This cascade ultimately decreases intracellular calcium concentrations, causing relaxation of the airway smooth muscle and bronchodilation.

Q2: What are the primary on-target and off-target effects of this compound?

  • On-Target Effects: The desired therapeutic effect of this compound is bronchodilation, achieved through the activation of β2-adrenergic receptors in the lungs.

  • Off-Target Effects: The most significant off-target effects of β2-adrenergic agonists like this compound are cardiovascular. These effects are primarily due to the stimulation of β1-adrenergic receptors in the heart, which can lead to increased heart rate (tachycardia), palpitations, and in some cases, arrhythmias. Although this compound is reported to be highly selective for the β2-adrenoceptor, complete avoidance of β1-adrenoceptor interaction is challenging.

Q3: How can we assess the selectivity of this compound for the β2-adrenergic receptor over the β1-adrenergic receptor in our preclinical studies?

To assess the selectivity of this compound, researchers can perform in vitro receptor binding and functional assays using cell lines stably expressing human β1 and β2-adrenergic receptors. Radioligand binding assays can determine the affinity (Ki) of this compound for each receptor subtype, while functional assays, such as cAMP accumulation assays, can measure the potency (EC50) and efficacy of the compound at each receptor. The ratio of these values (e.g., Ki for β1 / Ki for β2) provides a quantitative measure of selectivity.

Troubleshooting Guides

Problem 1: Unexpected Cardiovascular Effects Observed in Animal Models

Symptoms:

  • Increased heart rate or arrhythmias observed during in-life monitoring (e.g., telemetry or Holter monitoring) in animal models (e.g., rodents, dogs) following this compound administration.

  • Elevated blood pressure.

Possible Causes:

  • Dose-related off-target β1-adrenergic receptor activation: The administered dose of this compound may be high enough to cause significant activation of cardiac β1-adrenergic receptors, despite its β2 selectivity.

  • Model sensitivity: The chosen animal model may have a different β1/β2 adrenergic receptor distribution or sensitivity compared to humans.

  • Experimental conditions: Stress or other experimental factors could be contributing to cardiovascular stimulation.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose for bronchodilation and the dose at which cardiovascular effects become apparent.

  • In Vitro Selectivity Confirmation: Re-evaluate the selectivity of your specific batch of this compound using in vitro receptor binding and functional assays (see Q3 in FAQs).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of this compound with the observed cardiovascular effects to understand the exposure-response relationship.

  • Use of Selective Antagonists: In a separate cohort, co-administer a selective β1-adrenergic antagonist (e.g., metoprolol) to confirm that the observed cardiac effects are mediated by β1-receptor activation.

  • Refine Animal Model and Procedures: Ensure that animal handling and experimental procedures are designed to minimize stress. Consider using telemetry for continuous and stress-free monitoring.

Problem 2: Discrepancy Between In Vitro Selectivity and In Vivo Off-Target Effects

Symptoms:

  • High in vitro selectivity for the β2-adrenergic receptor is observed, but significant cardiovascular off-target effects are still seen in vivo at presumed therapeutic doses.

Possible Causes:

  • Metabolites: Active metabolites of this compound may have a different selectivity profile than the parent compound.

  • Tissue-Specific Receptor Expression: The relative expression levels of β1 and β2-adrenergic receptors in cardiac versus bronchial tissue in the animal model may differ from the in vitro system.

  • "Off-target" pharmacology not related to β1 receptors: The compound could be interacting with other unforeseen receptors or ion channels.

Troubleshooting Steps:

  • Metabolite Profiling: Characterize the major metabolites of this compound in the relevant preclinical species and assess their activity and selectivity at adrenergic receptors.

  • Ex Vivo Tissue Bath Studies: Isolate tracheal (bronchial) and atrial (cardiac) tissues from the preclinical species and perform cumulative concentration-response curves to this compound to assess its functional effects directly in the target and off-target tissues.

  • Broad Off-Target Screening Panel: Screen this compound against a comprehensive panel of receptors, ion channels, and enzymes to identify any potential non-adrenergic off-target interactions. This can be done through contract research organizations (CROs).

  • In Silico Prediction: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.

Data Presentation

Table 1: In Vitro Selectivity Profile of this compound

Parameterβ2-Adrenergic Receptorβ1-Adrenergic ReceptorSelectivity Ratio (β1/β2)Reference
Affinity (pKi) ~10.19Lower Affinity>50-fold
Functional Potency (pEC50) High PotencyLower Potency>100-fold (bronchial vs. myocardial tissue)

Note: Specific quantitative values from proprietary preclinical studies are not publicly available. The table reflects the qualitative and semi-quantitative information found in the public domain.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for Functional Selectivity

Objective: To determine the functional potency (EC50) of this compound at human β1 and β2-adrenergic receptors.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with and expressing either the human β1 or β2-adrenergic receptor.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Include a positive control (e.g., isoproterenol, a non-selective β-agonist) and a vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each receptor subtype. The ratio of EC50 values (EC50 for β1 / EC50 for β2) will indicate the functional selectivity.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell cluster_membrane Cell Membrane This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ↑ Production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↓ Intracellular Ca²⁺ PKA->Ca Phosphorylates targets leading to Relaxation Bronchodilation Ca->Relaxation

Caption: On-target signaling pathway of this compound leading to bronchodilation.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation binding_assay Receptor Binding Assays (β1 vs. β2) decision1 High Selectivity? binding_assay->decision1 functional_assay Functional Assays (cAMP accumulation) functional_assay->decision1 off_target_screen Broad Off-Target Screening Panel off_target_screen->decision1 dose_ranging Dose-Ranging Efficacy Study (Bronchodilation) cardiac_safety Cardiovascular Safety (Telemetry/Holter) dose_ranging->cardiac_safety pk_pd PK/PD Modeling cardiac_safety->pk_pd decision2 Acceptable Safety Window? pk_pd->decision2 decision1->dose_ranging Yes optimize Optimize Compound or Dosing Strategy decision1->optimize No proceed Proceed with Development decision2->proceed Yes decision2->optimize No

Caption: Workflow for minimizing off-target effects in preclinical studies.

References

Technical Support Center: Carmoterol and β2-Adrenoceptor Desensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating β2-adrenoceptor (β2-AR) desensitization in studies involving Carmoterol. Given that specific desensitization data for this compound is limited due to its withdrawal from clinical development, this guide focuses on the principles and established methodologies for characterizing the desensitization profile of any β2-AR agonist, using well-studied compounds as examples.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is β2-adrenoceptor desensitization and why is it important in this compound studies?

A1: β2-adrenoceptor desensitization is a process where the receptor's response to an agonist diminishes over time with continuous or repeated exposure. This process is a critical feedback mechanism to prevent overstimulation of cells.[3] For a potent and long-acting β2-agonist like this compound, understanding its desensitization profile is crucial as it can impact the duration of its therapeutic effect and potentially lead to tolerance.[3][4][5] The primary mechanisms of rapid desensitization involve the phosphorylation of the β2-AR by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA, followed by the recruitment of β-arrestins.[6][7][8] β-arrestin binding sterically hinders G protein coupling and targets the receptor for internalization.[6][7]

Q2: How can we predict if this compound is likely to cause significant β2-AR desensitization?

A2: The desensitization potential of a β2-agonist is often linked to its intrinsic efficacy (i.e., whether it is a full or partial agonist) and its bias towards G protein signaling versus β-arrestin recruitment.[9][10][11] Full agonists, which elicit a maximal receptor response, tend to cause more profound desensitization than partial agonists.[9] Additionally, "biased agonists" that preferentially activate the Gs signaling pathway with minimal recruitment of β-arrestin are hypothesized to cause less desensitization.[6][7][8] To predict this compound's profile, you would need to experimentally determine its functional activity (cAMP production) and its ability to recruit β-arrestin compared to known full and partial agonists.

Q3: What are the key signaling pathways involved in β2-AR desensitization?

A3: The primary pathway for homologous (agonist-specific) desensitization involves agonist binding, which leads to a conformational change in the receptor. This allows for phosphorylation of the receptor's intracellular domains by GRKs. Phosphorylated receptors then serve as a high-affinity binding site for β-arrestin molecules. β-arrestin binding uncouples the receptor from its G protein, attenuating the signal, and also targets the receptor for endocytosis via clathrin-coated pits. A simplified diagram of this pathway is provided below.

beta2_AR_Desensitization_Pathway This compound This compound beta2AR β2-AR This compound->beta2AR 1. Agonist Binding G_protein Gs Protein beta2AR->G_protein 2. Activation GRK GRK AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates beta2AR_P Phosphorylated β2-AR GRK->beta2AR_P beta_arrestin β-arrestin Endocytosis Endocytosis beta_arrestin->Endocytosis 7. Internalization beta2AR_P->G_protein Signal Termination beta2AR_P->beta_arrestin 6. β-arrestin Recruitment PKA->beta2AR

Caption: Signaling pathway of β2-AR activation and desensitization.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental characterization of this compound's desensitization properties.

Problem 1: No or low signal in β-arrestin recruitment assay.
Possible Cause Troubleshooting Step
Suboptimal this compound concentration Perform a dose-response curve for this compound to determine the optimal concentration for β-arrestin recruitment. Include a positive control agonist (e.g., Isoprenaline) to ensure the assay is working.
Low receptor expression Verify the expression level of the β2-AR in your cell line using techniques like Western blot, qPCR, or radioligand binding.
Inefficient cell transfection (if applicable) Optimize transfection conditions (e.g., DNA to reagent ratio, cell density). Use a reporter plasmid (e.g., GFP) to assess transfection efficiency.
Assay kinetics mismatch The kinetics of β-arrestin recruitment can vary between agonists. Perform a time-course experiment to identify the optimal incubation time with this compound.
This compound is a Gs-biased agonist If this compound is strongly biased towards G protein signaling, it may recruit very little β-arrestin. Compare the β-arrestin recruitment signal to its cAMP generation potency. A high ratio of cAMP production to β-arrestin recruitment suggests bias.[7]
Problem 2: High variability in receptor internalization data.
Possible Cause Troubleshooting Step
Inconsistent cell health or density Ensure consistent cell passage number, seeding density, and growth conditions. Perform experiments on cells that are in a logarithmic growth phase.
Issues with labeling or detection reagents Titrate fluorescently labeled ligands or antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. Check for photobleaching if using microscopy.
Non-specific binding of ligands/antibodies Include appropriate controls, such as a non-specific binding control (e.g., incubation with an excess of unlabeled ligand) or an isotype control antibody.
Incomplete removal of unbound label Optimize washing steps to ensure complete removal of unbound fluorescent ligands or antibodies before measurement.

Comparative Data of Known β2-AR Agonists

The following table summarizes the desensitization characteristics of several well-studied β2-AR agonists. This data can serve as a benchmark for your this compound experiments.

AgonistAgonist Typeβ-arrestin RecruitmentReceptor InternalizationReceptor Downregulation (24h)Reference
Isoprenaline Full AgonistHighHigh~13-25%[12][13]
Salbutamol Partial AgonistModerateModerate~25-35%[9][12]
Salmeterol (B1361061) Partial AgonistLowLow~25-35%[12][13][14]
Formoterol (B127741) Full AgonistHighHigh~50%[12][13]

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol is adapted from commercially available assays (e.g., DiscoverX PathHunter).[15]

Objective: To quantify the recruitment of β-arrestin to the β2-AR upon stimulation with this compound.

Materials:

  • HEK293 cells co-expressing β2-AR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer.

  • This compound and control agonists (e.g., Isoprenaline).

  • Detection reagent containing chemiluminescent substrate.

  • White, opaque 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the microplate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control agonists in assay buffer.

  • Agonist Stimulation: Add the compound dilutions to the cells and incubate for a pre-determined time (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal as a function of agonist concentration and fit the data to a dose-response curve to determine EC50 values.

Arrestin_Recruitment_Workflow start Start plate_cells Plate engineered HEK293 cells start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound & controls incubate_overnight->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_stimulate Incubate for 90 min at 37°C add_compounds->incubate_stimulate add_detection Add detection reagent incubate_stimulate->add_detection incubate_rt Incubate for 60 min at room temperature add_detection->incubate_rt read_plate Read chemiluminescence incubate_rt->read_plate analyze Analyze data (Dose-response curve, EC50) read_plate->analyze end End analyze->end

Caption: Workflow for β-arrestin recruitment assay.

Protocol 2: Receptor Internalization Assay (Immunofluorescence Microscopy)

Objective: To visualize and quantify the internalization of β2-AR from the plasma membrane upon stimulation with this compound.

Materials:

  • Cells expressing an epitope-tagged β2-AR (e.g., HA- or FLAG-tagged).

  • Glass coverslips.

  • This compound and control agonists.

  • Primary antibody against the epitope tag.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Fixation and permeabilization buffers.

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Agonist Treatment: Treat the cells with this compound or control agonists at a desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Immunostaining (Non-permeabilized): To label surface receptors, incubate the fixed, non-permeabilized cells with the primary antibody against the extracellular epitope tag.

  • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100 or saponin).

  • Immunostaining (Total Receptors): Incubate the permeabilized cells with the primary antibody to label both surface and intracellular receptors. (This step is for determining total receptor levels in parallel wells).

  • Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles to determine the extent of internalization.

Internalization_Assay_Workflow start Start seed_cells Seed cells with tagged β2-AR on coverslips start->seed_cells treat_agonist Treat with this compound (time course) seed_cells->treat_agonist fix_cells Fix cells treat_agonist->fix_cells perm_split Permeabilize? fix_cells->perm_split stain_surface Immunostain for surface receptors perm_split->stain_surface No stain_total Immunostain for total receptors perm_split->stain_total Yes secondary_stain_surface Add fluorescent secondary antibody stain_surface->secondary_stain_surface secondary_stain_total Add fluorescent secondary antibody stain_total->secondary_stain_total dapi_mount DAPI stain and mount secondary_stain_surface->dapi_mount secondary_stain_total->dapi_mount image_analyze Confocal microscopy and image analysis dapi_mount->image_analyze end End image_analyze->end

Caption: Workflow for receptor internalization assay.

Protocol 3: Receptor Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of β2-AR at specific sites (e.g., GRK sites) following this compound stimulation.[16][17][18]

Materials:

  • Cells overexpressing β2-AR.

  • This compound and control agonists.

  • Lysis buffer with phosphatase and protease inhibitors.

  • Phospho-specific antibodies against β2-AR phosphorylation sites (e.g., pS355/356).[16]

  • Antibody against total β2-AR.

  • SDS-PAGE gels and Western blot apparatus.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with this compound or control agonists for short time periods (e.g., 0, 1, 2, 5 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary phospho-specific β2-AR antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total β2-AR to normalize for receptor loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated β2-AR to total β2-AR.

References

Technical Support Center: Optimizing Incubation Times for Carmoterol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell-based assays with Carmoterol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

This compound is an experimental ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA).[1] Its mechanism of action involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1] This binding activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The elevation of cAMP, a second messenger, initiates a signaling cascade that leads to various cellular responses, most notably smooth muscle relaxation.[1]

Q2: What is a typical starting point for this compound concentration in a cell-based assay?

As this compound is a highly potent agonist, it is recommended to start with a wide concentration range to determine the optimal concentration for your specific cell system. A typical starting range could be from 1 picomolar (pM) to 100 nanomolar (nM). For initial experiments, performing a dose-response curve is crucial to determine the EC50 (the concentration that elicits 50% of the maximal response).

Q3: How long should I incubate my cells with this compound?

The optimal incubation time for this compound can vary depending on the cell type, receptor expression level, and the specific assay being performed. As an ultra-long-acting agonist, this compound's effects are sustained. For cAMP accumulation assays, a time-course experiment is recommended. Initial time points to test could be 15, 30, 60, and 120 minutes. Some studies with long-acting β2-agonists have shown that maximal cAMP accumulation can be observed within 30-60 minutes. However, due to this compound's prolonged action, longer incubation times may be relevant for studying downstream signaling events or receptor desensitization.

Q4: Why is it important to use a phosphodiesterase (PDE) inhibitor in my cAMP assay?

Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer prevents the breakdown of newly synthesized cAMP. This leads to a more robust and detectable signal, increasing the assay window and sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during cell-based assays with this compound.

Problem Potential Cause(s) Troubleshooting Steps
High Background Signal 1. Constitutive Receptor Activity: High receptor expression levels can lead to agonist-independent signaling.[2] 2. High Cell Seeding Density: Too many cells can result in a high basal level of cAMP. 3. Contaminated Reagents: Contamination of cell culture media or assay reagents.1. Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number per well that provides a good signal-to-noise ratio. 2. Reduce Serum Concentration: Serum can contain factors that stimulate receptors. Consider serum starvation of cells for a few hours before the assay. 3. Use Fresh Reagents: Prepare fresh assay buffers and dilutions of this compound for each experiment.
Low or No Signal 1. Low Receptor Expression: The cell line may not express sufficient levels of the β2-adrenergic receptor. 2. Inactive this compound: The compound may have degraded. 3. Suboptimal Incubation Time: The incubation period may be too short to elicit a detectable response. 4. Inefficient Cell Lysis: Incomplete release of intracellular cAMP.1. Verify Receptor Expression: Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR or Western blot. 2. Use Freshly Prepared this compound: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for maximal signal. 4. Optimize Lysis Conditions: Ensure the lysis buffer and incubation time are sufficient for complete cell lysis as per your assay kit's protocol.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Temperature Gradients: Uneven temperature distribution across the plate during incubation.1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile water or PBS to create a humidity barrier. 4. Ensure Uniform Incubation: Use a high-quality incubator and allow the plate to equilibrate to the correct temperature.

Quantitative Data Summary

While specific binding kinetics for this compound are not widely published, the following table provides a summary of its known properties and comparative data for other relevant β2-agonists. This information can be used as a reference for experimental design.

Compound Receptor Assay Type Parameter Value Reference
(R,R)-Carmoterol Human β2-AdrenoceptorFunctional AssayPotencyHigh Agonist Potency
(R,R)-Carmoterol Human β2 vs. β1Binding AffinitySelectivity53-fold higher for β2
Salmeterol Human β2-AdrenoceptorRadioligand BindingKi~10 nM
Salmeterol Human β2-AdrenoceptorFunctional (cAMP)EC50~1-10 nM
Indacaterol Human β2-AdrenoceptorRadioligand BindingKi~10-20 nM
Indacaterol Human β2-AdrenoceptorFunctional (cAMP)EC50~1-5 nM
Olodaterol Human β2-AdrenoceptorRadioligand BindingKi~0.1 nM
Olodaterol Human β2-AdrenoceptorFunctional (cAMP)EC50~0.1-1 nM

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol outlines a general procedure for measuring this compound-induced cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Reference agonist (e.g., Isoproterenol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white, low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend the cells in culture medium to the desired density (optimize this for your cell line, a typical starting point is 5,000-10,000 cells/well).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) to achieve the desired final concentrations. Also, prepare dilutions of a reference agonist.

  • Agonist Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 5 µL of the diluted this compound or reference agonist to the respective wells. For basal and maximum signal controls, add assay buffer with and without a saturating concentration of a known agonist (like isoproterenol (B85558) or forskolin), respectively.

    • Incubate the plate at 37°C for the desired time (e.g., 30 minutes). This incubation time should be optimized.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the detection reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer).

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cAMP concentration.

Protocol 2: Receptor Internalization Assay (Flow Cytometry)

This protocol describes a method to assess this compound-induced internalization of the β2-adrenergic receptor using flow cytometry. This requires a cell line expressing a tagged version of the receptor (e.g., FLAG-tag or GFP-tag).

Materials:

  • Cells stably expressing an N-terminally tagged human β2-adrenergic receptor

  • Cell culture medium

  • PBS

  • This compound

  • Primary antibody against the tag (e.g., anti-FLAG) conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. Include an untreated control.

  • Cell Staining:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Gently detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in ice-cold PBS containing 1% BSA.

    • Add the fluorescently labeled primary antibody to the cell suspension.

    • Incubate on ice for 30-60 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with ice-cold PBS to remove unbound antibody.

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. A decrease in the mean fluorescence intensity indicates receptor internalization.

Visualizations

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binding Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: this compound signaling pathway.

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing β2-adrenergic receptor start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compounds Prepare this compound dilutions (with PDE inhibitor) incubate_overnight->prepare_compounds stimulate_cells Add this compound to cells prepare_compounds->stimulate_cells incubate_stim Incubate (e.g., 30 min, 37°C) stimulate_cells->incubate_stim lyse_cells Lyse cells and add HTRF detection reagents incubate_stim->lyse_cells incubate_rt Incubate at RT (60 min) lyse_cells->incubate_rt read_plate Read plate on HTRF reader incubate_rt->read_plate analyze_data Analyze data (calculate HTRF ratio) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cAMP accumulation assay.

Troubleshooting_Logic start Assay Issue Identified issue_type What is the issue? start->issue_type high_bg High Background Signal issue_type->high_bg High Background low_signal Low or No Signal issue_type->low_signal Low Signal high_var High Variability issue_type->high_var High Variability sol_high_bg Optimize cell density Reduce serum Use fresh reagents high_bg->sol_high_bg sol_low_signal Verify receptor expression Check compound activity Optimize incubation time low_signal->sol_low_signal sol_high_var Ensure even cell seeding Calibrate pipettes Mitigate edge effects high_var->sol_high_var

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Validating Carmoterol's Efficacy: A Comparative Guide to In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro functional efficacy of Carmoterol, a long-acting beta-2 adrenergic agonist (LABA), with other established LABAs, Salmeterol and Formoterol. The data presented is based on key in vitro functional assays that are fundamental in the preclinical assessment of bronchodilator potency and efficacy. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflows are included to support researchers in their evaluation.

Comparative Efficacy of Beta-2 Adrenergic Agonists

The functional potency of beta-2 adrenergic agonists is a critical determinant of their therapeutic potential. This is primarily assessed through in vitro assays that measure the drug's ability to elicit a biological response, such as the relaxation of airway smooth muscle. The following tables summarize the comparative efficacy of this compound, Formoterol, and Salmeterol in two standard in vitro functional assays.

Table 1: cAMP Accumulation Assay in CHO Cells Expressing Human Beta-2 Adrenergic Receptors

This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway that leads to smooth muscle relaxation. The potency is expressed as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

CompoundPotency (pEC50)
This compound Potent (Specific EC50 value not publicly available in cited literature)
Formoterol High
Salmeterol High

Note: While this compound is consistently described as a highly potent agonist in functional assays, a specific public domain EC50 value from a standardized cAMP assay for direct comparison was not identified in the searched literature.

Table 2: Isolated Guinea Pig Trachea Relaxation Assay

This assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle tissue, providing a physiologically relevant assessment of bronchodilator activity. Potency is often expressed as pD2, which is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.

CompoundPotency (-log EC50 / pD2)
This compound (as TA-2005) 9.79
Formoterol 8.56 - 9.32
Salmeterol ~7.50

Experimental Protocols

cAMP Accumulation Assay

This protocol outlines the general steps for determining the potency of a beta-2 adrenergic agonist in stimulating cAMP production in a cell-based assay.

Objective: To quantify the EC50 of

A Comparative Guide to the Receptor Binding Kinetics of Carmoterol and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding kinetics of two long-acting β2-adrenoceptor agonists, carmoterol and formoterol (B127741). The information presented is supported by available experimental data to facilitate informed decisions in respiratory drug development.

Quantitative Comparison of Binding Affinity

Direct comparative studies on the complete binding kinetics (association and dissociation rates) of this compound and formoterol under identical experimental conditions are limited in publicly available literature. However, a comparison of their binding affinities (Ki) for the human β2-adrenoceptor can be compiled from various sources. It is crucial for researchers to note the variations in experimental conditions, such as the radioligand and tissue source used, which can influence the reported values.

CompoundReceptor SourceRadioligandBinding Affinity (Ki/Kd) (nM)Reference
This compound Human recombinant[³H]-CGP 12177~1.5[1]
(R,R)-Formoterol Human β2-adrenoceptor[¹²⁵I]-Iodocyanopindolol2.9[1]
Formoterol Guinea pig lung membranes[3H]ICI 118,5517.6[2]

Note: The binding affinity of this compound is estimated from its pKi of 8.8. The different radioligands and receptor sources used in these studies highlight the importance of interpreting these values with caution when making direct comparisons.

Experimental Protocols

A comprehensive understanding of the methodologies used to determine these binding parameters is essential for their correct interpretation. Below are detailed protocols for two key experiments: a competitive radioligand binding assay to determine binding affinity and a cAMP accumulation assay to measure functional potency.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., this compound or formoterol) for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells) to near confluency.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg of protein) to each well.

  • Add a fixed concentration of a suitable β2-adrenoceptor radioligand (e.g., [³H]-CGP12177 or [¹²⁵I]-iodocyanopindolol).

  • Add increasing concentrations of the unlabeled test compound (this compound or formoterol).

  • For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a set of wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a sigmoidal competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (β2-AR expressing) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Quantification Protein Quantification Centrifugation->Quantification Incubation Incubation: - Membranes - Radioligand - Competitor Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a Competitive Radioligand Binding Assay.
cAMP Accumulation Functional Assay

This assay measures the functional potency of a β2-agonist by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), following receptor activation.

1. Cell Culture and Plating:

  • Culture cells expressing the β2-adrenoceptor (e.g., human bronchial smooth muscle cells or a suitable cell line) in appropriate media.

  • Seed the cells into 24- or 96-well plates and grow to a desired confluency.

2. Agonist Stimulation:

  • Wash the cells with a pre-warmed buffer (e.g., HBSS).

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add increasing concentrations of the β2-agonist (this compound or formoterol) to the wells.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Quantification:

  • Terminate the stimulation by removing the assay medium and lysing the cells with a lysis buffer.

  • Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies specific for cAMP.
    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP produced at each agonist concentration.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to create a dose-response curve.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

β2-Adrenoceptor Signaling Pathway

Both this compound and formoterol are agonists of the β2-adrenoceptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a signaling cascade that leads to smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Formoterol Receptor β2-Adrenoceptor Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Phosphorylation of Downstream Targets PKA->Response Catalysis Relaxation Smooth Muscle Relaxation Response->Relaxation

β2-Adrenoceptor Signaling Pathway.

References

A Comparative Guide to Validated Analytical Methods for Carmoterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Carmoterol. Due to the limited availability of publicly accessible, validated methods specifically for this compound, this guide leverages detailed methodologies developed for Formoterol, a structurally and functionally analogous long-acting beta-2-agonist. The protocols and data presented here serve as a robust foundation for the development and validation of analytical procedures for this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for bulk drug and formulation analysis, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications in matrices such as plasma and urine.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of various analytical methods applicable to the quantification of this compound, based on validated methods for its surrogate, Formoterol. This allows for a clear comparison of their capabilities in different analytical contexts.

Method Matrix Linearity Range Lower Limit of Quantification (LLOQ) Accuracy (%) Precision (%RSD)
Chiral HPLC-UV Aqueous Solution0.04 - 0.1 µg/mL0.04 µg/mL≥ 88%≤ 8.5%
RP-HPLC-UV Bulk Drug0.03 - 255 µg/mL0.08 µg/mLNot SpecifiedNot Specified
UPLC-MS/MS Human Plasma0.4 - 150 pg/mL0.4 pg/mL95.3 - 111.1%0.6 - 10.7%
LC-MS/MS Human Plasma0.2 - 100 pg/mL0.2 pg/mLNot Specified< 15%
LC-MS/MS Human Serum0.40 - 100.24 pg/mL0.40 pg/mL93.37 - 107.30%1.55 - 9.01%
UHPLC-MS/MS Human Urine15 - 60 ng/mL6.2 ng/mL95.16 - 104.49%2.08 - 7.28%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for Formoterol and can be adapted for this compound quantification.

Chiral HPLC-UV Method for Stereoisomer Quantification in Aqueous Solutions

This method is suitable for the separation and quantification of this compound stereoisomers in pharmaceutical formulations.

a. Materials and Reagents:

  • This compound standard

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

b. Chromatographic Conditions:

  • Column: Chiral-AGP (100 x 4 mm, 5 µm)

  • Mobile Phase:

    • A: 50 mM sodium phosphate buffer, pH 7.0

    • B: 10% v/v Isopropanol

  • Flow Rate: 1.3 mL/min

  • Detection: UV at 242 nm

  • Injection Volume: 2

Safety Operating Guide

Personal protective equipment for handling Carmoterol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Precautions for Handling Carmoterol

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling this compound, a potent long-acting beta-2 adrenoceptor agonist. Although this compound's development was discontinued, preventing the widespread availability of a specific Safety Data Sheet (SDS), safety guidelines can be established by examining related compounds such as Formoterol.[1] Handling highly potent pharmacologically active materials requires a comprehensive approach to personal protective equipment (PPE) to mitigate risks of exposure.[2]

Personal Protective Equipment (PPE)

The primary routes of exposure to potent compounds like this compound include inhalation, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is essential.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use Cases
Respiratory Protection RespiratorA properly fitted respirator is crucial, especially when handling the powdered form of the compound or when adequate ventilation is not guaranteed.[2] For compounds in this class, which can be fatal if inhaled, respiratory protection is a primary defense.[2]
Hand Protection Chemical-resistant glovesWear protective gloves to prevent skin contact.[2] The specific type of glove material should be chosen based on the solvent used, if any.
Eye and Face Protection Safety glasses with side shields or face shieldUse eye and face protection to safeguard against splashes or airborne particles.[2]
Body Protection Protective clothing/Lab coatWear protective clothing to prevent contamination of personal clothes and skin.[2]
Operational and Disposal Plans

Handling Procedures:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Washing: Thoroughly wash hands and any exposed skin after handling the compound.[2]

  • Special Instructions: Obtain and review all available safety information before use. Do not handle the substance until all safety precautions have been read and understood.[2]

Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and unused this compound, in accordance with local, regional, national, and international regulations for hazardous chemical waste.[2]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS/Safety Info Review SDS/Safety Info Assemble PPE Assemble PPE Review SDS/Safety Info->Assemble PPE Work in Ventilated Area Work in Ventilated Area Assemble PPE->Work in Ventilated Area Handle this compound Handle this compound Work in Ventilated Area->Handle this compound Decontaminate Work Area Decontaminate Work Area Handle this compound->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Thoroughly Wash Hands Thoroughly Remove PPE->Wash Hands Thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmoterol
Reactant of Route 2
Reactant of Route 2
Carmoterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。